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Compound of Interest

Compound Name: TK-642

Cat. No.: B12371675 Get Quote

This technical guide provides a comprehensive overview of the available preclinical data for

TK-642, a novel, highly potent, and selective allosteric inhibitor of SHP2. The information

presented is intended for researchers, scientists, and professionals in the field of drug

development.

Pharmacokinetic and Pharmacodynamic Profile of
TK-642
TK-642 has demonstrated promising pharmacokinetic properties and potent in vitro and in vivo

activity. A summary of its key parameters is provided below.

Table 1: Pharmacokinetic Parameters of TK-642 in Sprague-Dawley Rats

Parameter Value

Dose (IV) 2 mg/kg

Dose (PO) 10 mg/kg

Formulation (PO) Suspension

Intrinsic Clearance 13.4 ± 1.65 L/h/kg

Half-life (t1/2) 2.47 h

Oral Bioavailability (F) 42.5%
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Table 2: In Vitro and In Vivo Efficacy of TK-642

Parameter Value

SHP2WT IC50 0.0027 ± 0.0001 μmol/L

KYSE-520 Cell Proliferation IC50 5.73 μmol/L

In Vivo Efficacy (T/C %)
83.69 ± 10.44% at 50 mg/kg in KYSE-520

xenograft model

Experimental Methodologies
The following experimental protocols are based on the published research on TK-642.

Cell Proliferation Assay

The anti-proliferative activity of TK-642 was assessed using the KYSE-520 esophageal cancer

cell line.[1] The cells were treated with TK-642 at various concentrations (0, 0.625, 1.25, 2.5, 5,

10, 20, 40, 80, and 100 μmol/L) for 96 hours.[1] Cell viability was then determined to calculate

the IC50 value.[1]

In Vivo Efficacy Study

The in vivo anti-tumor efficacy of TK-642 was evaluated in a KYSE-520 xenograft mouse

model.[1] TK-642 was administered orally as a suspension at a dosage of 50 mg/kg.[1] The

tumor growth inhibition was monitored and expressed as a T/C (treatment/control) percentage.

[1]

Visualizing the Scientific Data
Mechanism of Action: TK-642 Signaling Pathway

TK-642 functions as an allosteric inhibitor of SHP2, which in turn suppresses the SHP2-

mediated AKT and ERK signaling pathways.[1] This mechanism ultimately leads to the

inhibition of cell proliferation and induction of apoptosis in cancer cells.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://www.benchchem.com/product/b12371675?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11372460/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane
Cytoplasm

Nucleus

Receptor Tyrosine
Kinase (RTK)

Grb2

SHP2

SOS

Ras

PI3K

Raf

TK-642 Inhibits
AKT

MEK ERK

Cell Proliferation

Apoptosis

Click to download full resolution via product page

TK-642 inhibits the SHP2-mediated AKT and ERK signaling pathways.

Conceptual Workflow: Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of a new

chemical entity like TK-642. This is a representative process and may be adapted based on the

specific compound and its intended use.
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A general experimental workflow for determining drug solubility.

Conceptual Workflow: Oral Formulation Development

This diagram outlines a typical process for developing an oral formulation for a compound such

as TK-642, which was administered as a suspension in preclinical studies.
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A typical workflow for oral drug formulation development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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